molecular formula C19H20ClNO3 B298913 N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No. B298913
M. Wt: 345.8 g/mol
InChI Key: SNHLIJLFMKAWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is also known as CEME, and it is a derivative of butyrophenone.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which helps to reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can help to reduce the symptoms of various neurological disorders. CEME has also been found to have anti-inflammatory effects, which can help to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent pharmacological effects, which make it an ideal candidate for studying the mechanisms of various neurological disorders. However, one limitation of CEME is that it has low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential direction is to further investigate its potential applications in treating various neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of CEME, which can help to optimize its use in clinical settings. Additionally, future research can focus on developing new derivatives of CEME that exhibit improved pharmacological properties.
In conclusion, N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a promising compound that has potential applications in various fields, including medicinal chemistry and biological research. Its stable nature, potent pharmacological effects, and low toxicity make it an ideal candidate for further study. The future research on this compound can help to develop new treatments for various neurological disorders and improve our understanding of its mechanisms of action.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-2-butanone with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure CEME.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antipsychotic, analgesic, and anti-inflammatory properties. CEME has also been studied for its potential in treating various neurological disorders such as Parkinson's disease, schizophrenia, and bipolar disorder.

properties

Product Name

N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C19H20ClNO3/c1-3-24-16-8-5-14(6-9-16)18(22)10-11-19(23)21-15-7-4-13(2)17(20)12-15/h4-9,12H,3,10-11H2,1-2H3,(H,21,23)

InChI Key

SNHLIJLFMKAWFW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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